



# Application Notes and Protocols: Ilginatinib in Myelofibrosis Mouse Models

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Compound of Interest		
Compound Name:	Ilginatinib	
Cat. No.:	B8069345	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Myelofibrosis (MF) is a severe myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[1][2] A primary driver of MF is the hyperactive Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][4] A specific mutation, JAK2-V617F, is found in a majority of patients and leads to constitutive activation of the pathway, promoting abnormal blood cell production and the disease's progression.[3][5][6] **Ilginatinib** (NS-018) is an orally bioavailable, potent, and highly selective inhibitor of JAK2, developed as a targeted therapy for MPNs like myelofibrosis.[5][7][8] These notes provide an overview of its preclinical efficacy in mouse models and protocols for its application in a research setting.

Mechanism of Action **Ilginatinib** is an ATP-competitive inhibitor of JAK2.[8] It demonstrates high selectivity for JAK2 over other members of the JAK family, which may contribute to a more favorable safety profile, particularly concerning hematologic side effects.[7][9][10] The compound also shows inhibitory activity against Src-family kinases.[7][8] In cellular assays, **Ilginatinib** potently suppresses the growth of cell lines harboring the JAK2-V617F mutation and inhibits the phosphorylation of downstream signaling proteins like STAT3.[7][10]

### **Data Presentation**

## Table 1: In Vitro Kinase Inhibitory Profile of Ilginatinib



This table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) of **Ilginatinib** against various kinases, highlighting its selectivity for JAK2.

Kinase Target	IC <sub>50</sub> (nM)	Selectivity vs. JAK2 (Fold)
JAK2	0.72	1
JAK1	33	46
JAK3	39	54
Tyk2	22	31
ABL	-	45
FLT3	-	90
Data sourced from	n Pio	

MedChemExpress and GlpBio.

[7][9]

## Table 2: Preclinical Efficacy of Ilginatinib in a JAK2-V617F Myelofibrosis Mouse Model

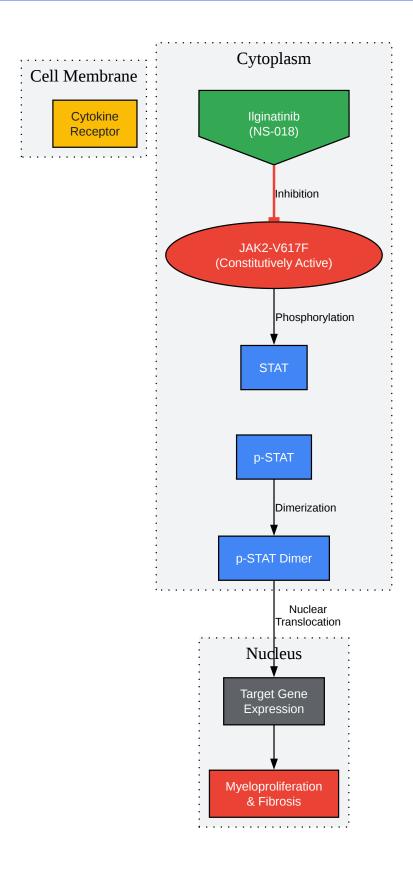
This table outlines the key outcomes from studies using a JAK2-V617F bone marrow transplantation (BMT) mouse model, which develops a myelofibrosis-like disease.



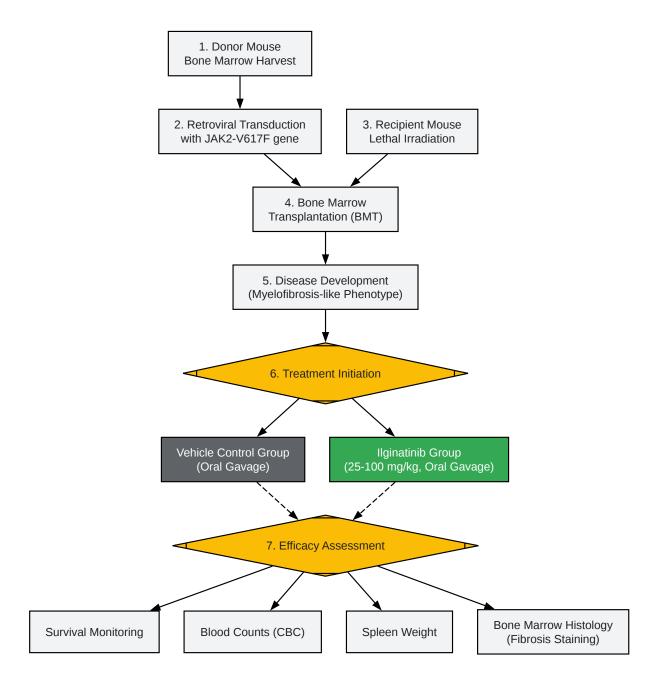
Parameter Assessed	Treatment Group & Dose (p.o.)	Outcome
Survival	llginatinib (25, 50 mg/kg)	Potently and significantly prolonged survival compared to vehicle control.[7][10]
Splenomegaly	Ilginatinib (25, 50 mg/kg)	Significantly reduced spleen size and weight.[7][10]
Leukocytosis	Ilginatinib (25, 50 mg/kg)	Significantly reduced elevated white blood cell counts.[7][10]
Bone Marrow Fibrosis	Ilginatinib (Not specified)	Improved bone marrow fibrosis.[10]
Hematologic Safety	Ilginatinib (Not specified)	No significant decrease in erythrocyte or platelet counts in peripheral blood was observed.[10]
Data is based on studies in a JAK2-V617F BMT mouse model.[10]		

# Signaling Pathway and Experimental Workflow Visualizations









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